LL-37 SKE Trifluoroacetate
Overview
Description
LL-37 SKE Trifluoroacetate is a synthetic peptide derived from the human cathelicidin antimicrobial peptide LL-37. This compound is known for its broad-spectrum antimicrobial activities, including antibacterial, antiviral, and immunomodulatory properties. It is the only cathelicidin-type peptide found in humans and plays a crucial role in the innate immune response by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria .
Mechanism of Action
Target of Action
LL-37 SKE Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . The primary targets of LL-37 are the cell membranes of prokaryotic and eukaryotic cells . It has been found to inhibit the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM .
Mode of Action
LL-37 interacts with its targets primarily through its amphipathic secondary structure, which has a polar cationic site that explains its tropism for prokaryote membranes and a hydrophobic site contributing to the destructuration of these membranes . LL-37 can also cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts .
Biochemical Pathways
LL-37 affects several biochemical pathways. It regulates inflammation and neutralizes lipopolysaccharides from Gram-negative bacteria . It also plays a role in the induction of microvesicle release from neutrophils .
Pharmacokinetics
It is known that the peptide is soluble in dmso and pbs (ph 72) at concentrations of at least 10 mg/ml , suggesting that it may have good bioavailability.
Result of Action
The action of LL-37 results in several molecular and cellular effects. It has antimicrobial activities against a broad spectrum of pathogens, including bacteria, viruses, and fungi . It also has immunomodulating activities, regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria . In addition, it has been found to have anticancer properties .
Biochemical Analysis
Biochemical Properties
LL-37 SKE Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . It also has the ability to neutralize lipopolysaccharides from Gram-negative bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
LL-37 SKE Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is often lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
LL-37 SKE Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
LL-37 SKE Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its role in the innate immune response, antimicrobial activity, and cell signaling.
Medicine: Explored as a potential therapeutic agent for infections, inflammation, and wound healing.
Industry: Utilized in the development of antimicrobial coatings and materials .
Comparison with Similar Compounds
Similar Compounds
β-Defensin 1: Another antimicrobial peptide with similar broad-spectrum activity.
Magainin II: An antimicrobial peptide from amphibians with membrane-disrupting properties.
Nisin: A bacteriocin used as a food preservative with antimicrobial activity against Gram-positive bacteria.
Uniqueness
LL-37 SKE Trifluoroacetate is unique due to its origin from human cathelicidin, its broad-spectrum antimicrobial activity, and its ability to modulate the immune response. Unlike other antimicrobial peptides, LL-37 also has significant immunomodulatory effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N36O30.C2HF3O2/c1-11-67(8)94(153-105(173)77(41-24-29-55-124)139-103(171)81(46-49-90(159)160)144-99(167)74(38-21-26-52-121)138-97(165)72(125)64-156)112(180)136-63-89(158)137-73(37-20-25-51-120)98(166)143-82(47-50-91(161)162)104(172)149-85(60-70-33-16-14-17-34-70)109(177)142-75(39-22-27-53-122)100(168)140-78(42-30-56-133-117(127)128)107(175)155-96(69(10)13-3)115(183)152-93(66(6)7)113(181)146-80(45-48-88(126)157)102(170)141-79(43-31-57-134-118(129)130)106(174)154-95(68(9)12-2)114(182)145-76(40-23-28-54-123)101(169)151-87(62-92(163)164)111(179)150-86(61-71-35-18-15-19-36-71)110(178)148-84(59-65(4)5)108(176)147-83(116(184)185)44-32-58-135-119(131)132;3-2(4,5)1(6)7/h14-19,33-36,65-69,72-87,93-96,156H,11-13,20-32,37-64,120-125H2,1-10H3,(H2,126,157)(H,136,180)(H,137,158)(H,138,165)(H,139,171)(H,140,168)(H,141,170)(H,142,177)(H,143,166)(H,144,167)(H,145,182)(H,146,181)(H,147,176)(H,148,178)(H,149,172)(H,150,179)(H,151,169)(H,152,183)(H,153,173)(H,154,174)(H,155,175)(H,159,160)(H,161,162)(H,163,164)(H,184,185)(H4,127,128,133)(H4,129,130,134)(H4,131,132,135);(H,6,7)/t67-,68-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,93-,94-,95-,96-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZDGTNERISYGN-HYBJOXEYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H205F3N36O32 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2733.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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